7-(2-Chloroethyl)theophylline

Beschreibung

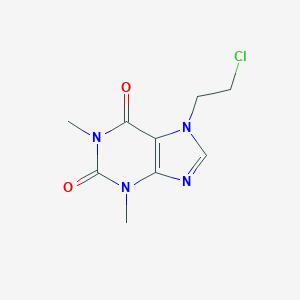

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIARNIKNKKHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207510 | |

| Record name | 7-(2-Chloroethyl)theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5878-61-5 | |

| Record name | 7-(2-Chloroethyl)theophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5878-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Chloroethyl)theophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benaphyllin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-(2-Chloroethyl)theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(2-chloroethyl)-1,3-dimethyl-(1H,3H)-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-(CHLOROETHYL)THEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7202UN6B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-(2-Chloroethyl)theophylline: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 7-(2-Chloroethyl)theophylline, a key synthetic intermediate and a pharmacologically relevant derivative of theophylline. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, reactivity, pharmacological context, and analytical considerations of this compound, grounding all claims in authoritative scientific data.

Core Molecular Identity and Physicochemical Properties

This compound is a synthetic derivative of theophylline, a naturally occurring methylxanthine. The introduction of a reactive 2-chloroethyl group at the 7-position of the purine ring fundamentally alters its chemical utility, rendering it a versatile precursor for a wide range of N7-substituted theophylline analogs.

Chemical Structure and Identifiers

The structural integrity of a compound is the foundation of its function. This compound is systematically named 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione.[1][2][3] Its core is the xanthine scaffold, shared with caffeine and theobromine, featuring two methyl groups at positions 1 and 3. The key functional modification is the N7-chloroethyl substituent.

Physicochemical Data Summary

For reproducible experimental design and interpretation, a clear understanding of a compound's physical properties is paramount. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5878-61-5 | [1][2][4] |

| Molecular Formula | C₉H₁₁ClN₄O₂ | [1][3] |

| Molecular Weight | 242.66 g/mol | [1][3] |

| IUPAC Name | 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione | [2][3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 122-127 °C | [5] |

| Solubility | Soluble in DMSO, moderately soluble in ethanol. | [4] |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl | [3] |

| InChIKey | QCIARNIKNKKHFH-UHFFFAOYSA-N | [3] |

Synthesis and Chemical Reactivity

The primary value of this compound in a research and development context lies in its role as a synthetic intermediate. Its synthesis is straightforward, and the reactivity of the chloroethyl moiety allows for extensive derivatization.

Synthesis Pathway: N-Alkylation of Theophylline

The most common and efficient synthesis route is the nucleophilic alkylation of theophylline. In this reaction, the N7 nitrogen of the theophylline imidazole ring acts as a nucleophile, attacking an electrophilic chloroethyl source.

Sources

An In-Depth Technical Guide to 7-(2-Chloroethyl)theophylline (CAS: 5878-61-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-(2-Chloroethyl)theophylline, a significant derivative of theophylline. It serves not merely as a summary of properties but as a functional resource, detailing its synthesis, mechanism of action, research applications, and analytical characterization. The content is structured to deliver field-proven insights, moving from fundamental chemistry to practical application and safety considerations.

Section 1: Core Molecular Identity and Physicochemical Properties

This compound is a synthetic derivative of theophylline, a naturally occurring methylxanthine.[1] The introduction of a chloroethyl group at the N7 position of the purine ring fundamentally alters its reactivity, making it a crucial intermediate for the synthesis of more complex molecules and a subject of pharmacological interest.[2][3]

Chemical and Physical Data

Quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5878-61-5 | [1] |

| IUPAC Name | 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione | [1] |

| Synonyms | Benaphyllin, 1,3-Dimethyl-7-(β-chloroethyl)xanthine | [1][4] |

| Molecular Formula | C₉H₁₁ClN₄O₂ | [1] |

| Molecular Weight | 242.66 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 123 - 127 °C | [7] |

| Solubility | Soluble in DMSO, moderately soluble in ethanol | [6][7] |

| Purity | ≥ 95-99% (Commercially available) | [8] |

Structural Representation

The core structure consists of the xanthine scaffold, identical to theophylline, with the key modification being the N7-alkylation.

Caption: 2D structure of 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione.

Section 2: Synthesis and Chemical Reactivity

The primary utility of this compound in drug development often begins with its synthesis. The presence of the reactive chloroethyl group is the molecule's defining feature, enabling a wide range of subsequent chemical modifications.[1]

Foundational Synthesis: N7-Alkylation of Theophylline

The synthesis is a well-established nucleophilic alkylation where the N7 nitrogen of the theophylline ring attacks an electrophilic two-carbon source.[3] The most common method involves the reaction of theophylline with 1,2-dichloroethane in an alkaline medium.[1][3] The base, typically sodium hydroxide, is crucial as it deprotonates the N7 position, enhancing its nucleophilicity and facilitating the substitution reaction.[1]

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Synthesis Protocol

This protocol describes a common method for preparing this compound, with potential for high yields. The use of a phase-transfer catalyst like tetrabutylammonium (TBA) can significantly improve reaction efficiency, with reported yields reaching up to 88%.[9][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve theophylline (1 equivalent) in an appropriate solvent such as ethanol or isopropanol.[1][9]

-

Addition of Reagents: Add an excess of 1,2-dichloroethane (ethylene dichloride) to the solution.[1][3] Introduce a 2N aqueous solution of sodium hydroxide (NaOH) to create the necessary basic conditions.[9] For enhanced yield, add a catalytic amount of tetrabutylammonium (TBA) (e.g., 2-3 mol%).[9]

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 4 hours, but reaction progress should be monitored by TLC or HPLC).[9]

-

Workup and Neutralization: After cooling the reaction mixture to room temperature, neutralize it carefully. Some protocols use a 5% sodium hydrogen carbonate (NaHCO₃) solution or a 10% hydrochloric acid (HCl) solution.[9]

-

Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using a suitable organic solvent, such as ethyl acetate.[9]

-

Purification: Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane mobile phase) or by recrystallization.[9]

Key Chemical Reactivity

The synthetic value of this compound lies in the reactivity of its terminal chlorine atom. As a halogenated compound, it readily participates in nucleophilic substitution reactions.[1] This allows for the straightforward introduction of various functional groups, making it a versatile intermediate. For example, reaction with nucleophiles like thiophenol or 2-mercaptobenzimidazole can produce thioether derivatives, which are explored for their own biological activities.[9]

Section 3: Mechanism of Action & Pharmacological Context

The pharmacological profile of this compound is best understood by examining the well-documented activities of its parent compound, theophylline, and the influence of the N7-chloroethyl substituent.

Adenosine Receptor Antagonism

The primary and most cited mechanism of action is the antagonism of adenosine receptors, particularly the A1, A2A, and A2B subtypes.[1][3][11] Adenosine is an endogenous nucleoside that modulates numerous physiological processes, including neurotransmission, cardiac function, and inflammation.[12] By blocking these receptors, this compound can:

-

Influence the Central Nervous System: Adenosine receptors are abundant in the brain, regulating sleep and wakefulness.[8] Antagonism can lead to stimulant effects and may alter the levels of neurotransmitters such as dopamine and serotonin.[8]

-

Induce Bronchodilation: In the airways, adenosine can cause bronchoconstriction. Blocking this action contributes to the relaxation of bronchial smooth muscle, a key therapeutic effect for asthma and COPD.[2][11]

Phosphodiesterase (PDE) Inhibition

Like other methylxanthines, this compound is also a non-selective inhibitor of phosphodiesterase (PDE) enzymes.[3][11] PDEs are responsible for degrading the intracellular second messenger cyclic adenosine monophosphate (cAMP).[3][12] By inhibiting PDE, the compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This cascade leads to the relaxation of smooth muscles, including those in the bronchioles.[12]

Additional Anti-Inflammatory Mechanisms

Research on theophylline has revealed other anti-inflammatory pathways that likely extend to its derivatives.[12] These include the activation of histone deacetylase 2 (HDAC2), which suppresses the expression of inflammatory genes, and the promotion of apoptosis in inflammatory cells like eosinophils and neutrophils.[13]

Sources

- 1. Buy this compound | 5878-61-5 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound | 5878-61-5 [chemicalbook.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. CAS 5878-61-5: this compound | CymitQuimica [cymitquimica.com]

- 12. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Portico [access.portico.org]

An In-depth Technical Guide on the Core Mechanism of Action of 7-(2-Chloroethyl)theophylline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-(2-Chloroethyl)theophylline is a synthetic derivative of theophylline, a well-characterized methylxanthine. While its structural similarity to theophylline suggests a pharmacological profile involving adenosine receptor antagonism and phosphodiesterase inhibition, the presence of a reactive 2-chloroethyl moiety introduces a distinct and potentially dominant mechanism of action: DNA alkylation. This guide delineates this dualistic nature, focusing primarily on the postulated, yet chemically substantiated, role of this compound as a cytotoxic alkylating agent. We will explore the bioactivation cascade, the formation of DNA adducts, the resultant cellular sequelae, and the experimental methodologies required to validate this mechanism. This document is intended to serve as a foundational resource for researchers investigating its potential as a therapeutic agent, particularly in oncology.

Introduction: A Molecule with a Dual Identity

This compound (C₉H₁₁ClN₄O₂) is a purine derivative that merges the scaffold of theophylline with a chemically reactive chloroethyl group at the N7 position.[1] This unique combination gives rise to two distinct mechanistic possibilities that may act in concert or be context-dependent.

-

Theophylline-like Activity : As a theophylline analog, it is reported to function as a stimulant and, in some contexts, a bronchodilator. This activity is attributed to the antagonism of adenosine receptors (A1 and A2 subtypes), which can modulate neurotransmitter release and various physiological functions. Like theophylline, it may also act as a non-selective phosphodiesterase (PDE) inhibitor, leading to increased intracellular cyclic AMP and subsequent downstream signaling.

-

Putative Alkylating Agent : The chloroethyl group is a hallmark of classical alkylating agents used in chemotherapy.[2] Its presence strongly suggests that this compound can act as a prodrug, which, upon activation, covalently modifies nucleophilic macromolecules, with DNA being the primary target. This alkylating action is the focus of this guide, as it likely underpins the compound's potential anti-cancer properties.[3]

| Property | Description | Source |

| IUPAC Name | 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione | [1] |

| Molecular Formula | C₉H₁₁ClN₄O₂ | |

| Molecular Weight | 242.66 g/mol | |

| CAS Number | 5878-61-5 | |

| Known Activities | Adenosine receptor antagonist, Stimulant, Depressant | |

| Potential Use | Anti-cancer agent | [3] |

Postulated Mechanism of Action: DNA Alkylation

While direct, comprehensive studies on the alkylating mechanism of this compound are not extensively published, a scientifically rigorous mechanism can be postulated based on the well-established chemistry of chloroethylating agents, such as nitrogen mustards and nitrosoureas.[4]

Bioactivation to a Reactive Intermediate

The alkylating activity of the chloroethyl group is initiated by a spontaneous intramolecular cyclization. The nitrogen atom at the 9-position of the purine ring can attack the carbon bearing the chlorine atom, displacing the chloride ion to form a highly electrophilic and unstable aziridinium ion intermediate. This strained, three-membered ring is a potent alkylating species, readily attacked by nucleophilic centers in biological molecules.

Caption: Postulated bioactivation pathway of this compound.

Formation of DNA Adducts

The primary target for the aziridinium ion is DNA. The nucleophilic centers on DNA bases, particularly the N7 position of guanine, are highly susceptible to attack.[4] This results in the formation of a covalent bond between the drug and the DNA base, creating a mono-adduct.

This initial lesion, 7-[2-(N7-guanyl)ethyl]theophylline, is itself genotoxic. However, the true cytotoxic potential of bifunctional alkylating agents often lies in their ability to form cross-links. While this compound is technically a monofunctional agent (possessing only one chloroethyl arm), the initial adduct can potentially lead to more complex DNA damage, including strand breaks during repair attempts. For true bifunctional agents, a second alkylation event can occur, leading to highly cytotoxic interstrand cross-links (ICLs), which physically prevent DNA replication and transcription.[4]

Caption: Experimental workflow for the Comet Assay.

Identification and Quantification of DNA Adducts

The definitive validation of the alkylating mechanism requires the direct detection and characterization of the specific DNA adducts formed. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. [5][6] Protocol: LC-MS/MS for DNA Adduct Detection

-

DNA Isolation : Treat cells or animals with this compound. Isolate genomic DNA using a high-purity extraction kit, ensuring removal of RNA and protein contaminants.

-

DNA Digestion : Enzymatically digest the DNA to individual 2'-deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Chromatographic Separation : Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution (e.g., with water and acetonitrile containing a small amount of formic acid) to separate the adducts from the normal deoxynucleosides.

-

Mass Spectrometry Analysis :

-

Couple the HPLC eluent to an electrospray ionization (ESI) source connected to a triple quadrupole or high-resolution mass spectrometer. [7] * Perform a targeted analysis using Selected Reaction Monitoring (SRM). This involves selecting the predicted mass-to-charge ratio (m/z) of the protonated adduct (precursor ion) and fragmenting it to produce a characteristic product ion (e.g., the protonated base moiety after neutral loss of the deoxyribose sugar). [7] * The transition from the precursor ion to the product ion is highly specific and allows for sensitive quantification.

-

-

Quantification : Synthesize an authentic standard of the predicted adduct (e.g., 7-[2-(N7-guanyl)ethyl]theophylline) and a stable isotope-labeled internal standard for absolute quantification. Generate a standard curve to determine the number of adducts per million normal nucleotides.

Alternative Method: ³²P-Postlabeling This is an older but extremely sensitive method that can detect adducts without requiring a synthetic standard. It involves digesting the DNA, labeling the adducts with ³²P-ATP, and separating them by thin-layer chromatography. [8][9]

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action molecule. While its theophylline-like properties are predictable, the core of its potential cytotoxic and anti-neoplastic activity almost certainly resides in its capacity to function as a DNA alkylating agent. The proposed mechanism—bioactivation to a reactive aziridinium ion followed by covalent modification of DNA—is strongly supported by fundamental principles of medicinal chemistry.

Future research must focus on the rigorous experimental validation of this hypothesis. The protocols outlined in this guide provide a clear roadmap for confirming the formation of specific DNA adducts, quantifying the extent of DNA damage, and correlating this molecular activity with cellular outcomes. Such studies will be crucial in defining the therapeutic potential of this compound and guiding its development as a novel chemotherapeutic agent.

References

- Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. (2014). Analytical Chemistry, 86(15), 7946-7954.

- Comet Assay for the Detection of DNA Breaks Protocol. (n.d.). Creative Diagnostics.

- Analytical methods in DNA and protein adduct analysis. (2010). Biomarkers, 15(7), 573-590.

- Comet Assay for DNA Damage. (2021). Bio-protocol, 11(14), e4093.

- Comet Assay Protocol. (2015). McGill University.

- Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. (2003). Carcinogenesis, 24(5), 811-819.

- Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. (2021). Bio-protocol, 11(16), e4131.

- Chang, Y. L., Hsu, Y. J., Chen, Y., Wang, Y. W., & Huang, S. M. (2017). Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. Oncotarget, 8(54), 92330–92342.

- Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. (2017). Oncotarget, 8(54), 92330-92342.

- Methods for the Detection of DNA Adducts. (2017). Methods in Molecular Biology, 1644, 1-18.

- Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. (2015). Chemical Society Reviews, 44(22), 8084-8115.

- The 32P-postlabeling assay for DNA adducts. (1995). Methods in Molecular Biology, 49, 301-313.

- Methods of DNA adduct determination and their application to testing compounds for genotoxicity. (2000). Environmental and Molecular Mutagenesis, 35(3), 222-233.

- Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. (2015). Chemical Society Reviews, 44(22), 8084-8115.

- Cell Viability Assays. (2013). Assay Guidance Manual.

- Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. (2020). International Journal of Molecular Sciences, 21(22), 8751.

- 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC. (2007). Nature Protocols, 2(11), 2779-2787.

- 32P-postlabeling analysis of DNA adducts. (1993). IARC Scientific Publications, (124), 337-347.

- DNA adduct. (n.d.). Wikipedia.

- 32P-DNA post-labeling assay. (2013). Bio-protocol, 3(16), e852.

- Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. (1987). Cancer Research, 47(1), 11-16.

- Akpa, S. J., et al. (2021). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. Der Pharma Chemica, 13(5), 7-10.

- Alkylating Agents. (2016). Oncohema Key.

- Alkylating Agents. (n.d.). In Chemistry and Pharmacology of Anticancer Drugs.

- Alkylating antineoplastic agent. (n.d.). Wikipedia.

- Alkylating agents and cancer therapy. (2007). Recent Patents on Anti-Cancer Drug Discovery, 2(1), 1-15.

- This compound. (n.d.). PubChem.

- This compound (C9H11ClN4O2). (n.d.). PubChemLite.

Sources

- 1. This compound | C9H11ClN4O2 | CID 1882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 9. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-(2-Chloroethyl)theophylline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-(2-Chloroethyl)theophylline (CAS No: 5878-61-5) is a synthetic derivative of theophylline, a well-known methylxanthine.[1] The introduction of a reactive 2-chloroethyl group at the N7 position of the purine ring fundamentally alters its chemical utility, transforming it from a primary therapeutic agent into a versatile intermediate for chemical synthesis. While it retains the core pharmacological characteristics of the xanthine family—notably antagonism of adenosine receptors—its primary significance in modern research lies in its role as a key building block for the creation of more complex molecules, including the prodrug Fenethylline.[2] This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, mechanism of action, and analytical methodologies, offering a consolidated resource for professionals in medicinal chemistry and drug development.

Introduction: A Tale of Two Moieties

Theophylline, the parent compound of this compound, has a long history in clinical medicine as a bronchodilator and respiratory stimulant.[3] Its mechanism is primarily attributed to non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[4] The modification at the N7 position with a 2-chloroethyl group introduces a critical feature: a reactive electrophilic site. This alkyl halide moiety makes this compound a valuable precursor for creating a diverse library of N7-substituted xanthine derivatives through nucleophilic substitution reactions.[5]

This dual nature—a pharmacologically active xanthine core and a synthetically versatile chloroethyl side chain—defines the compound's role in pharmaceutical science. It serves as a molecular scaffold upon which further chemical complexity and targeted biological activity can be built.

Physicochemical and Structural Data

A comprehensive summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 5878-61-5 | [1][6] |

| Molecular Formula | C₉H₁₁ClN₄O₂ | [1] |

| Molecular Weight | 242.66 g/mol | [1] |

| IUPAC Name | 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione | [7] |

| Synonyms | Benaphyllin, Eupnophile, 7-CET | [3][7] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 122-127 °C | [8] |

| Solubility | Soluble in DMSO; moderately soluble in ethanol. | [3] |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl | [7] |

| InChIKey | QCIARNIKNKKHFH-UHFFFAOYSA-N | [7] |

Synthesis and Chemical Reactivity

The synthetic utility of this compound is predicated on the reactivity of its chloroethyl group, which serves as an excellent leaving group in nucleophilic substitution reactions.

General Synthesis Protocol

The most common and well-established method for synthesizing this compound is the N-alkylation of theophylline.[3][5]

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol:

-

Dissolution: Dissolve theophylline (1.0 eq) in a 2N aqueous solution of sodium hydroxide.[5]

-

Addition of Reagents: To the stirred solution, add 1,2-dichloroethane (used as both reactant and solvent) and a phase-transfer catalyst such as tetrabutylammonium (TBA) bromide (approx. 0.1-0.2 eq).[5] The catalyst facilitates the reaction between the aqueous and organic phases.

-

Reaction: Heat the biphasic mixture to reflux for approximately 2-4 hours, with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully acidify the reaction mixture with a 10% hydrochloric acid solution to neutralize the excess base.[5]

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium or sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product.[5] Note: Yields of up to 88% have been reported for similar reactions.[5]

Key Chemical Reactions: A Gateway to Novel Derivatives

The chloroethyl moiety is the synthetic linchpin of the molecule. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the straightforward synthesis of a wide array of 7-substituted theophylline derivatives.

Caption: Nucleophilic substitution pathways of this compound.

-

Reaction with Amines: This is arguably the most significant reaction, as it is the basis for the synthesis of Fenethylline (Captagon).[2] In this reaction, the primary amine of amphetamine acts as the nucleophile, displacing the chloride to form the final product. This reaction can be generalized to a wide range of primary and secondary amines to produce a library of N-substituted derivatives.

-

Reaction with Thiols: Thiolates are excellent nucleophiles and react readily with this compound. For example, reaction with thiophenol in the presence of a base yields the corresponding 7-(2-thioether) derivative.[5] This pathway can be used to introduce sulfur-containing moieties.

Pharmacology and Mechanism of Action

The pharmacological profile of this compound is inherited from its xanthine core. However, specific quantitative data on its receptor binding affinities are not widely available in peer-reviewed literature. Therefore, its mechanism is primarily inferred from the well-documented activities of its parent compound, theophylline.

Adenosine Receptor Antagonism

The primary mechanism of action for xanthines is the competitive, non-selective antagonism of adenosine receptors (A₁, A₂A, A₂B, and A₃).[4] Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking these receptors, xanthines exert a range of stimulatory and physiological effects.[4] It is reported that this compound interacts with A₁ and A₂ subtypes, which may modulate neurotransmitter release and influence various functions of the central nervous system.[3]

Comparative Adenosine Receptor Affinities (Theophylline):

| Receptor Subtype | Ki (nM) | Species | Source |

| A₁ | 13,000 | Rat | [9] |

| A₃ | 85,000 | Rat | [9] |

The structure-activity relationship (SAR) studies of 7-substituted theophylline derivatives indicate that the nature and size of the substituent at the N7 position can significantly influence potency and selectivity for adenosine receptor subtypes.[1][2] The 2-chloroethyl group, being relatively small and hydrophobic, likely maintains the non-selective antagonist profile of theophylline, though its precise impact on binding affinity at each subtype has not been explicitly quantified in available literature.

Phosphodiesterase (PDE) Inhibition

Theophylline is also a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for degrading intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP).[4] Inhibition of PDEs leads to increased intracellular levels of these second messengers, resulting in effects such as smooth muscle relaxation (bronchodilation).[4] It is presumed that this compound retains this activity, contributing to its potential as a bronchodilator.[8]

Applications in Research and Development

Premier Synthetic Intermediate

The primary and most validated application of this compound is as a synthetic intermediate. Its role in the two-step synthesis of Fenethylline is a classic example.[2]

Caption: Two-step synthesis of Fenethylline via this compound.

Investigational Therapeutic Applications

While not a therapeutic agent in its own right, its structural similarity to theophylline has led to its investigation in several areas, often as a scaffold for developing new therapeutic agents.

-

Respiratory Diseases: Based on its theophylline backbone, it is considered a candidate for developing enhanced treatments for conditions like asthma and COPD.[8]

-

Anticancer Research: Theophylline itself is a weak anticancer agent. However, research has shown that novel derivatives synthesized from theophylline scaffolds can exhibit significant cytotoxic activity against various cancer cell lines, including lung, colon, and breast cancer.[6][7] this compound serves as a starting point for creating such derivatives.

-

Anti-inflammatory Properties: Theophylline is known to have immunomodulatory and anti-inflammatory effects.[10] Derivatives built upon the this compound core are being explored for novel anti-inflammatory applications.

Toxicology and Safety Profile

Specific, detailed toxicological studies for this compound are limited. The primary available information comes from its GHS classification.

For a more comprehensive understanding, the toxicological profile of the parent compound, theophylline, is highly relevant. Theophylline has a narrow therapeutic window, and toxicity is a significant clinical concern.[11]

Manifestations of Theophylline Toxicity (Acute Overdose):

| System | Symptoms | Source |

| Metabolic | Hypokalemia, hyperglycemia, hypercalcemia, metabolic acidosis | [11] |

| GI | Nausea, vomiting, abdominal pain | [11] |

| Cardio | Tachycardia, hypotension, arrhythmias | [11] |

| Neuro | Seizures | [11] |

Given that this compound retains the core xanthine structure, it is prudent to assume a similar, and potentially modified, toxicity profile. The addition of the chloroethyl group, an alkylating agent, could theoretically introduce additional toxicological concerns, although this has not been explicitly documented in the available literature. Standard laboratory safety precautions, including the use of personal protective equipment, are mandatory when handling this compound.

Analytical Methodologies

The analysis of this compound is crucial for reaction monitoring, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques.

HPLC Method

A general reverse-phase (RP) HPLC method can be effectively used for the separation and quantification of this compound.[9]

Example HPLC Protocol:

-

Column: Newcrom R1 or a similar C18 column.[9]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility).[9] A typical starting point could be a 20:80 (v/v) mixture of acetonitrile and buffered water.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detection at approximately 270-280 nm, which is the absorbance maximum for the purine ring.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol. For biological matrices, a protein precipitation step followed by centrifugation and filtration of the supernatant is required.

LC-MS/MS Method

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

Key Parameters for LC-MS/MS:

-

Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for xanthine derivatives.

-

Mass Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound and a suitable internal standard. For the parent ion ([M+H]⁺), one would expect an m/z of approximately 243.06.

-

LC Conditions: Similar to HPLC, but using MS-compatible mobile phase additives like formic acid or ammonium acetate instead of non-volatile buffers like phosphate.

Conclusion

This compound occupies a unique and critical position in medicinal chemistry. While it shares the pharmacological heritage of its parent, theophylline, its true value lies in the synthetic potential unlocked by the N7-chloroethyl group. This reactive handle transforms it into a versatile platform for the development of novel therapeutic agents, from prodrugs like Fenethylline to new investigational compounds targeting cancer and inflammatory diseases. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and analytical characterization is not just beneficial but essential for leveraging its full potential as a molecular scaffold for innovation.

References

- Arzneimittelforschung. (1998). Quantitative structure-activity relationship study of some 7-substituted theophyllines. Arzneimittelforschung, 48(1), 39-42.

- Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. (2021). Frontiers in Chemistry.

- Biosynth. (n.d.). This compound | 5878-61-5 | FC33317.

- LiverTox. (2020). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.

- Safrole. (n.d.). Fenethylline (Captagon) Properties, Reactions and Applications.

- PubChem. (n.d.). This compound.

- Synthesis and toxicological evaluation of newly synthesized 7,8-disubstituted theophylline deriv

- Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir. (n.d.). Der Pharma Chemica.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). theophylline [Ligand Id: 413] activity data from GtoPdb and ChEMBL. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.

- Wikipedia. (n.d.). Fenethylline.

- Chem-Impex. (n.d.). This compound.

- Biosynth. (n.d.). 7-Ethyl theophylline | 23043-88-1 | FE23071.

- Therapeutic activities of theophylline in chronic obstructive pulmonary disease. (1997). PubMed.

- Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. (2025). NIH.

- PubChemLite. (n.d.). This compound (C9H11ClN4O2).

- LabSolutions. (n.d.). This compound.

- Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online.

- Smolecule. (n.d.). Buy this compound | 5878-61-5.

- Species Differences in Ligand Affinity at Central A3-Adenosine Receptors. (2024). PMC.

- PubChem. (n.d.). 7-Ethyltheophylline | C9H12N4O2 | CID 89976.

- Analogues of caffeine and theophylline: effect of structural alterations on affinity

- Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. (2018).

- Medscape. (2023). Theophylline Toxicity.

Sources

- 1. Quantitative structure-activity relationship study of some 7-substituted theophyllines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship studies of theophylline analogs on population responses in the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 5878-61-5 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. theophylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

7-(2-Chloroethyl)theophylline and its Interaction with Adenosine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(2-Chloroethyl)theophylline (CET) is a derivative of the methylxanthine theophylline, a well-known non-selective adenosine receptor antagonist. The introduction of a reactive 2-chloroethyl group at the 7-position of the theophylline scaffold presents the potential for a unique pharmacological profile, including the possibility of irreversible receptor binding. This technical guide provides a comprehensive overview of the binding of CET to adenosine receptors, detailing its chemical properties, mechanism of action, and the experimental methodologies required for its characterization. We will explore its binding affinity, with a focus on the A2B receptor, and discuss the hypothesis of covalent antagonism. This document serves as a resource for researchers investigating the therapeutic potential of novel xanthine derivatives in areas such as oncology, inflammatory diseases, and neuroscience.

Introduction: Adenosine Receptors and the Xanthine Scaffold

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in regulating a vast array of physiological processes. Its effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in diverse functions, including neurotransmission, cardiac function, inflammation, and immune responses. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.

Theophylline and its close relative caffeine are naturally occurring methylxanthines that act as non-selective antagonists at adenosine receptors.[1] Their well-documented physiological effects, such as respiratory stimulation and bronchodilation, are largely attributed to this antagonism.[2] The xanthine scaffold has served as a foundational template for the development of numerous adenosine receptor ligands with varying affinities and selectivities for the different receptor subtypes.[3]

Profile of this compound (CET)

This compound (CET) is a synthetic derivative of theophylline characterized by the substitution of a 2-chloroethyl group at the 7-position of the purine ring.

Chemical and Physical Properties:

| Property | Value | Source |

| IUPAC Name | 7-(2-chloroethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | [4] |

| Molecular Formula | C9H11ClN4O2 | [4] |

| Molecular Weight | 242.66 g/mol | [4] |

| CAS Number | 5878-61-5 | [4] |

The key structural feature of CET is the presence of the electrophilic 2-chloroethyl group. This functional group has the potential to act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues on biological macromolecules, such as amino acid side chains on proteins.[5]

Adenosine Receptor Binding of this compound

Binding Affinity and Selectivity

Table of Binding Affinities:

| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |

| A2B | This compound | Human | 800 | [6] |

| A1 | This compound | - | Data not available | - |

| A2A | This compound | - | Data not available | - |

| A3 | This compound | - | Data not available | - |

Further research is required to fully characterize the binding profile of CET at the A1, A2A, and A3 adenosine receptors to determine its complete selectivity profile.

Mechanism of Action: The Hypothesis of Irreversible Antagonism

The presence of the chemically reactive 2-chloroethyl group in CET introduces the compelling possibility of irreversible antagonism through covalent bond formation with the receptor.[5] This mechanism distinguishes CET from its parent compound, theophylline, which is a competitive, reversible antagonist.

The proposed mechanism involves the intramolecular cyclization of the 2-chloroethylamine moiety to form a highly reactive aziridinium ion. This electrophilic intermediate can then be attacked by a nucleophilic amino acid residue (e.g., cysteine, histidine, lysine, or tyrosine) within the binding pocket of the adenosine receptor, leading to the formation of a stable covalent bond.[5][7]

Caption: Proposed mechanism of irreversible binding of CET.

Experimental validation of this hypothesis would require specialized assays, such as washout experiments in radioligand binding studies or mass spectrometry analysis of the receptor-ligand complex.

Experimental Methodologies for Characterizing CET-Adenosine Receptor Interactions

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a receptor. A competition binding assay is typically used to determine the Ki of an unlabeled compound like CET.

Step-by-Step Protocol for Competition Radioligand Binding Assay:

-

Membrane Preparation:

-

Culture cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

Prepare serial dilutions of CET in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of a suitable radioligand for the specific receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A, or [125I]ABOPX for A2B). The concentration of the radioligand should be close to its Kd value.

-

Increasing concentrations of CET or vehicle for total binding.

-

A high concentration of a known non-selective adenosine receptor antagonist (e.g., theophylline or NECA) to determine non-specific binding.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the CET concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of CET.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competition radioligand binding assay.

Functional Assays: cAMP Accumulation

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist. Since adenosine receptors modulate the activity of adenylyl cyclase, measuring changes in intracellular cAMP levels is a direct way to assess the functional activity of CET.

Step-by-Step Protocol for cAMP Accumulation Assay:

-

Cell Culture and Plating:

-

Culture cells expressing the adenosine receptor subtype of interest in a 96-well plate and allow them to adhere overnight.

-

-

Assay Preparation:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

-

-

Compound Addition:

-

For antagonist mode: Add increasing concentrations of CET and incubate for a short period. Then, add a fixed concentration of an appropriate adenosine receptor agonist (e.g., NECA).

-

For agonist mode: Add increasing concentrations of CET alone.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the logarithm of the compound concentration.

-

For antagonist activity, determine the IC50 of CET in inhibiting the agonist-induced cAMP response.

-

For agonist activity, determine the EC50 of CET in stimulating cAMP production.

-

Caption: Workflow for a cAMP functional assay.

Discussion and Future Directions

This compound represents an intriguing pharmacological tool with the potential for unique interactions with adenosine receptors. The confirmed binding to the A2B receptor at a sub-micromolar concentration suggests that it retains the antagonist properties of its parent compound, theophylline.[6] The most significant aspect of CET is the presence of the reactive 2-chloroethyl group, which strongly suggests the possibility of covalent bond formation and irreversible antagonism.

The development of irreversible antagonists for GPCRs is an area of growing interest in drug discovery. Covalent inhibitors can offer several advantages, including prolonged duration of action and increased potency. However, the potential for off-target reactivity and associated toxicity must be carefully evaluated.

Future research on CET should focus on several key areas:

-

Complete Binding Profile: Determining the binding affinities of CET at the A1, A2A, and A3 adenosine receptors is crucial to establish its selectivity profile.

-

Validation of Irreversible Binding: Washout experiments in radioligand binding assays and mass spectrometry studies are needed to definitively confirm or refute the hypothesis of covalent modification of adenosine receptors by CET.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and characterization of additional 7-substituted theophylline analogs with varying reactive groups could provide valuable insights into the structural requirements for potent and selective irreversible antagonism.

-

In Vivo Efficacy and Safety: Should CET be confirmed as a potent and selective irreversible antagonist for a particular adenosine receptor subtype, further studies in animal models of disease will be necessary to evaluate its therapeutic potential and safety profile.

Conclusion

This compound is a promising pharmacological probe and a potential lead compound for the development of novel therapeutics targeting adenosine receptors. Its unique chemical structure, combining the well-established xanthine scaffold with a reactive alkylating group, warrants further in-depth investigation. The experimental methodologies outlined in this guide provide a framework for the comprehensive characterization of CET's binding and functional activity at adenosine receptors, which will be essential to unlock its full therapeutic potential.

References

- Bruns, R. F., Lu, G. H., & Pugsley, T. A. (1986). Characterization of the A2 adenosine receptor-labeled by [3H]NECA in rat striatal membranes. Molecular pharmacology, 29(4), 331-346.

- Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (2000). Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives substituted at the 1-, 3-, 7-, and 8-positions. Journal of medicinal chemistry, 43(13), 2487-2497.

- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.

- Daly, J. W. (2007). Caffeine and related methylxanthines: pharmacological effects, cellular mechanisms, and physiological functions. Pharmacology & therapeutics, 114(2), 245-268.

- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(5), 4036-4061.

- Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological reviews, 63(1), 1-34.

- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews Drug discovery, 5(3), 247-264.

- Daly, J. W. (2000). Alkylxanthines as adenosine receptor antagonists. Journal of the Autonomic Nervous System, 81(1-3), 55-58.

- Barnes, P. J. (2010). Theophylline. American journal of respiratory and critical care medicine, 182(11), 1350-1354.

- PubChem. (n.d.). This compound.

- Kim, Y. C., Ji, X. D., Melman, N., Linden, J., & Jacobson, K. A. (2000). 1,3-Dialkylxanthine derivatives having high potency as antagonists at human A2B adenosine receptors. Journal of medicinal chemistry, 43(6), 1165-1172.

Sources

- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of 7-(2-Chloroethyl)theophylline

Executive Summary

7-(2-Chloroethyl)theophylline (7-CET) is a synthetic derivative of theophylline, a well-established methylxanthine compound used in the treatment of respiratory diseases.[1][2] The addition of a chloroethyl group at the N7 position of the purine ring modifies its physicochemical properties, potentially enhancing its pharmacological profile and creating a scaffold for further chemical modification.[1][2] This document provides a comprehensive technical overview of 7-CET, synthesizing current knowledge on its mechanism of action, pharmacokinetics, potential therapeutic applications, and key experimental protocols for its investigation. The primary mechanism of action is understood to be adenosine receptor antagonism, similar to its parent compound, with significant interactions at A1 and A2 subtypes.[1] This profile suggests a broad range of potential applications, from respiratory and cardiovascular therapies to roles in cognitive enhancement and oncology.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising pharmacological agent.

Chemical and Pharmacological Context

Chemical Identity

This compound is a purine alkaloid and a derivative of xanthine. The strategic placement of the chloroethyl group makes the compound a subject of interest for its modified biological activity and as a versatile intermediate for further synthesis.[1][3]

| Property | Value | Source |

| IUPAC Name | 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione | [4][5] |

| Synonyms | Benaphyllin, 7-CET, beta-Chloroethyltheophylline | [4] |

| CAS Number | 5878-61-5 | [1][5] |

| Molecular Formula | C₉H₁₁ClN₄O₂ | [1][4][6] |

| Molecular Weight | 242.66 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in DMSO, moderately soluble in ethanol | [5] |

Rationale as a Theophylline Derivative

Theophylline has been a cornerstone in the management of asthma and COPD for decades, primarily valued for its bronchodilatory effects.[7][8] However, its clinical utility is often hampered by a narrow therapeutic index and a significant side-effect profile, including tachycardia, headaches, and CNS stimulation.[9][10] This has driven the development of derivatives like 7-CET with the aim of achieving a more favorable therapeutic window, enhanced target specificity, or improved pharmacokinetic properties.[2] The chloroethyl moiety in 7-CET not only modifies its intrinsic activity but also serves as a reactive handle for creating novel analogues with potentially refined pharmacological actions.[1][3]

Dual-Pronged Mechanism of Action

The pharmacological effects of 7-CET are believed to stem from two primary mechanisms, largely inherited from its parent compound, theophylline: adenosine receptor antagonism and non-selective phosphodiesterase inhibition.[1][8][9]

Primary Mechanism: Adenosine Receptor Antagonism

The most prominent mechanism of action for 7-CET is its function as an adenosine receptor antagonist.[1][11] It competitively blocks adenosine receptors, particularly the A1 and A2A subtypes, which are widely distributed throughout the body, including the central nervous system, lungs, and immune cells.[1]

-

In the Airways: Adenosine can induce bronchoconstriction in asthmatic patients. By blocking this action, 7-CET contributes to smooth muscle relaxation and bronchodilation.

-

In the CNS: Adenosine is a neuromodulator that generally has inhibitory effects, promoting sleep and reducing neuronal firing. Antagonism of A1 and A2A receptors by 7-CET can lead to increased wakefulness and stimulant effects.[6] This interaction is also believed to modulate the release of key neurotransmitters like dopamine and serotonin, which may underpin its potential effects on mood and cognition.[1][6]

Secondary Mechanism: Phosphodiesterase (PDE) Inhibition

Like other methylxanthines, 7-CET is presumed to act as a non-selective inhibitor of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[12][13]

-

Causality: By inhibiting PDEs (notably PDE3 and PDE4), 7-CET leads to an accumulation of intracellular cAMP.[8] In airway smooth muscle cells, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote muscle relaxation and bronchodilation.[8] This mechanism is also linked to the anti-inflammatory properties of theophylline, as increased cAMP can suppress the function of inflammatory cells.[13][14]

Detailed Synthesis Protocol: This protocol is a representative example based on published methods. [1][3]

-

Dissolution: Dissolve theophylline (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask. [1][3]2. Addition of Reagents: Add an excess of ethylene dichloride (1,2-dichloroethane) to the mixture. [1][3]3. Basification: Add an aqueous solution of sodium hydroxide (NaOH) to facilitate the deprotonation of theophylline, making it nucleophilic. [1][3]For improved yield (~88%), a phase-transfer catalyst such as tetrabutylammonium (TBA) can be added. [3]4. Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: After cooling, neutralize the reaction mixture. Extract the organic phase using a suitable solvent like ethyl acetate. [3]6. Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. [3]The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound. [1][3]

Key Experimental Methodologies

To characterize the pharmacological profile of 7-CET, a series of in vitro assays are essential. The following protocols represent self-validating systems for assessing target engagement and functional activity.

Protocol 1: Competitive Adenosine Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of 7-CET for a specific adenosine receptor subtype (e.g., A2A).

-

Methodology:

-

Membrane Preparation: Use cell membranes from a stable cell line overexpressing the human A2A adenosine receptor.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]CGS-21680 for A2A), and varying concentrations of 7-CET (the competitor).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the 7-CET concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

-

Rationale: This assay provides a direct measure of target engagement and affinity, which is crucial for understanding the compound's potency at its primary molecular target.

Potential Therapeutic Applications & Future Directions

The unique pharmacological profile of 7-CET suggests its potential utility across several therapeutic areas:

-

Respiratory Diseases: As a bronchodilator with potential anti-inflammatory properties, it is a logical candidate for asthma and COPD. [1][2]* CNS Disorders: Its stimulant properties and ability to modulate neurotransmitters could be explored for cognitive enhancement or in mood disorders, though this requires extensive investigation. [1][6]* Oncology: Preliminary in vitro research suggests potential anti-cancer properties, warranting further studies to identify specific tumor types and mechanisms. [1][2] Significant research is still required. The current understanding of 7-CET is based heavily on in vitro data and analogy to theophylline. Future work must focus on comprehensive in vivo studies to establish its pharmacokinetic and pharmacodynamic profile, assess its efficacy in disease models, and thoroughly evaluate its safety and therapeutic index.

Conclusion

This compound represents a promising evolution of a classic pharmacological agent. Its dual mechanism of action, centered on adenosine receptor antagonism, positions it as a versatile compound with a wide range of potential therapeutic applications. While its clinical relevance is yet to be determined, the foundational data presented in this guide provides a strong basis for continued research and development. The key to unlocking its potential lies in rigorous preclinical and clinical investigation to fully delineate its pharmacological profile and establish a clear path toward therapeutic use.

References

- Smolecule. (n.d.). Buy this compound | 5878-61-5.

- Biosynth. (n.d.). This compound | 5878-61-5 | FC33317.

- Chem-Impex. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- Der Pharma Chemica. (n.d.). Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir.

- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.

- PharmGKB. (n.d.). Theophylline – Pharmacokinetics.

- PubChem. (n.d.). This compound.

- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.

- PubMed. (1980). Phosphodiesterase inhibition and theophylline. Eur J Respir Dis Suppl, 109, 37-44.

- PubMed. (n.d.). Pharmacokinetics of theophylline: a dose-range study.

- AccessPharmacy. (n.d.). Chapter 18. Theophylline. In Applied Clinical Pharmacokinetics, 2e.

- Peck, C. C., Nichols, A. I., Baker, J., Lenert, L. L., & Ezra, D. (1985). Clinical pharmacodynamics of theophylline. Journal of Allergy and Clinical Immunology, 76(2 Pt 2), 292-297.

- Giembycz, M. A. (2000). The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs. Pulmonary Pharmacology & Therapeutics, 13(3), 133-135.

- National Center for Biotechnology Information. (2023). Theophylline. In StatPearls.

- Giembycz, M. A. (2006). Are phosphodiesterase 4 inhibitors just more theophylline? Journal of Allergy and Clinical Immunology, 117(6), 1257-1259.

- Cazzola, M., & Matera, M. G. (2004). Theophylline: mechanism of action and use in asthma and chronic obstructive pulmonary disease. Drugs of the Future, 29(1), 55.

- Semantic Scholar. (n.d.). Clinical Pharmacokinetics of Theophylline.

- Hendeles, L., & Weinberger, M. (1983). Theophylline. A "state of the art" review. Pharmacotherapy, 3(1), 2-44.

- MDPI. (n.d.). Theophylline: Old Drug in a New Light, Application in COVID-19 through Computational Studies.

Sources

- 1. smolecule.com [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. This compound | C9H11ClN4O2 | CID 1882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 8. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Theophylline. A "state of the art" review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Portico [access.portico.org]

An In-Depth Technical Guide to 7-(2-Chloroethyl)theophylline: A Versatile Xanthine Derivative for Drug Discovery and Development

This guide provides a comprehensive technical overview of 7-(2-Chloroethyl)theophylline, a pivotal derivative of theophylline. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of xanthine-based compounds for therapeutic applications. This document delves into its synthesis, chemical properties, pharmacological profile, and its role as a versatile intermediate for the creation of novel bioactive molecules.

Introduction: The Enduring Relevance of Theophylline and its Derivatives

Theophylline, a naturally occurring methylxanthine, has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years[1][2]. Its therapeutic effects are primarily attributed to its bronchodilator and anti-inflammatory properties[2][3]. The pharmacological actions of theophylline are multifaceted, involving the non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors[3]. These mechanisms lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and reduced inflammation[3].

The chemical scaffold of theophylline offers a fertile ground for medicinal chemistry, allowing for modifications that can fine-tune its pharmacological profile, enhance potency, and reduce side effects. One such modification of significant interest is the introduction of a 2-chloroethyl group at the 7-position of the theophylline core, yielding this compound. This derivative not only retains the core xanthine pharmacology but also introduces a reactive chemical handle, opening up a vast landscape for the synthesis of a diverse array of novel compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₄O₂ | [4][5] |

| Molecular Weight | 242.66 g/mol | [4][5] |

| CAS Number | 5878-61-5 | [4][5] |

| IUPAC Name | 7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 122-127 °C | [6] |

| Solubility | Soluble in DMSO, moderately soluble in ethanol | [7] |

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of this compound is a well-established procedure involving the alkylation of theophylline. The chloroethyl group serves as a reactive electrophile that readily undergoes nucleophilic substitution, making this compound a valuable synthetic intermediate.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-alkylation of theophylline.

Materials:

-

Theophylline

-

1,2-Dichloroethane

-

Sodium Hydroxide (NaOH)

-

Tetrabutylammonium Bromide (TBAB) - Phase Transfer Catalyst

-

Isopropanol or Ethanol

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve theophylline (1 equivalent) in a suitable solvent such as isopropanol or ethanol.

-

Addition of Reagents: To the stirred solution, add an excess of 1,2-dichloroethane, an aqueous solution of sodium hydroxide (e.g., 2N), and a catalytic amount of a phase transfer catalyst like tetrabutylammonium bromide (TBAB)[8]. The base facilitates the deprotonation of theophylline, making it nucleophilic.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., 10% HCl) and extract the product into an organic solvent like ethyl acetate[8].

-

Purification: Wash the organic layer with a 5% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product[8].

-

Isolation: Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography on silica gel to yield a white crystalline solid[3][8].

Causality of Experimental Choices:

-

Solvent: Isopropanol or ethanol are chosen for their ability to dissolve theophylline and for their appropriate boiling points for reflux.

-

Base: Sodium hydroxide is a strong base that effectively deprotonates the N7-H of theophylline, creating the nucleophile necessary for the alkylation reaction.

-

Phase Transfer Catalyst: The use of a phase transfer catalyst like TBAB is crucial for bringing the aqueous hydroxide ions into the organic phase to react with theophylline, thereby accelerating the reaction rate.

-

Purification: The work-up and purification steps are essential to remove unreacted starting materials, by-products, and the catalyst, ensuring the isolation of a pure product.

Caption: Workflow for the synthesis of this compound.

Pharmacological Profile: A Dual-Acting Scaffold

The pharmacological activity of this compound is primarily inherited from its parent molecule, theophylline. It is recognized as a non-selective antagonist of adenosine receptors and an inhibitor of phosphodiesterases.

Adenosine Receptor Antagonism

Structure-activity relationship (SAR) studies on 7-substituted theophylline derivatives have shown that the nature of the substituent at this position can significantly influence the affinity and selectivity for different adenosine receptor subtypes[8][9]. The 2-chloroethyl group, being relatively small and hydrophobic, is expected to modulate the binding affinity compared to the parent theophylline.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic nucleotides like cAMP and cGMP[3]. By inhibiting PDEs, theophylline increases the intracellular levels of these second messengers, leading to a cascade of downstream effects, including smooth muscle relaxation in the bronchi. While specific inhibitory data for this compound on different PDE isoforms is not extensively documented, it is reasonable to assume that it retains some of this activity. A study on a related derivative, ambroxol-theophylline-7-acetate, demonstrated selective inhibition of PDE types III and IV, suggesting that modifications at the 7-position can confer selectivity[10].

Caption: Dual mechanism of action of this compound.

The Chloroethyl Group: A Gateway to Novel Derivatives

The true value of this compound in drug discovery lies in the reactivity of its 2-chloroethyl group. The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups and molecular scaffolds, leading to the creation of extensive libraries of novel theophylline derivatives.

Potential as a Biological Alkylating Agent